5-fluoro-N-(2-methylpropyl)pyridin-2-amine
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Overview
Description
5-fluoro-N-(2-methylpropyl)pyridin-2-amine is a chemical compound with the molecular formula C9H13FN2 and a molecular weight of 168.21 g/mol . It belongs to the family of substituted pyridines and is characterized by the presence of a fluorine atom and an isopropyl group attached to the pyridine ring .
Preparation Methods
The synthesis of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine involves a series of multi-step reactions. One common synthetic route starts with the preparation of 2,6-difluoropyridine by reacting 2,6-dichloropyridine with hydrogen fluoride. Industrial production methods may vary, but they generally follow similar principles, utilizing readily available starting materials and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
5-fluoro-N-(2-methylpropyl)pyridin-2-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
5-fluoro-N-(2-methylpropyl)pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropyl group play crucial roles in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or interfering with cellular signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
5-fluoro-N-(2-methylpropyl)pyridin-2-amine can be compared with other substituted pyridines, such as:
- 2-fluoro-N-(2-methylpropyl)pyridin-3-amine
- 3-fluoro-N-(2-methylpropyl)pyridin-4-amine
- 4-fluoro-N-(2-methylpropyl)pyridin-5-amine
These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring . The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-fluoro-N-(2-methylpropyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNSZZMSXPOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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